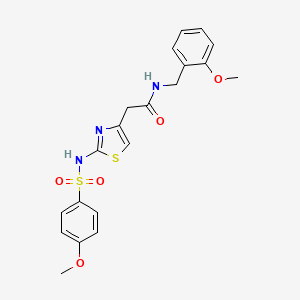

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-methoxybenzyl group and a 4-methoxyphenylsulfonamido substituent. Key functional groups include:

- Thiazole core: A heterocyclic ring common in bioactive molecules.

- Methoxy substituents: Electron-donating groups influencing electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-16-7-9-17(10-8-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-5-3-4-6-18(14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGWPWMGIGJNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The final step involves the coupling of the methoxybenzylamine with the sulfonamide-thiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole ring and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Triazole-Thione Derivatives (Compounds [7–9], )

- Structure : Feature 1,2,4-triazole-thione cores with phenylsulfonyl (X = H, Cl, Br) and difluorophenyl groups.

- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization .

- Key Differences: Functional Groups: Lack the acetamide moiety present in the target compound. Tautomerism: Exist as thione tautomers (νC=S: 1247–1255 cm⁻¹; absence of νS-H bands) .

Bis(azolyl)sulfonamidoacetamides (Compounds 5–7, )

- Structure : Contain sulfamoyl and benzamide groups on oxazole/thiazole cores.

- Synthesis : Synthesized via ultrasonication-assisted coupling of 2-chloroacetamide derivatives with heteroaryl amines (DMAP/DCM) .

- Key Differences :

- Substituents : Benzamide groups instead of methoxybenzyl, altering lipophilicity.

- Spectral Data : IR bands for C=O (acetamide) and sulfonamide (SO₂) overlap with the target compound’s expected profile.

N-(4-Phenyl-2-thiazolyl)acetamide ()

- Structure : Simplified analog with a phenyl group on the thiazole ring.

- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile (AlCl₃ catalyst) .

- Key Differences :

- Lacks sulfonamide and methoxy groups , reducing hydrogen-bonding capacity.

- Simpler structure may correlate with lower metabolic stability compared to the target compound.

Spectral and Physicochemical Properties

- Solubility : Methoxy groups in the target compound likely enhance water solubility compared to halogenated analogs (e.g., Compounds [7–9] with X=Cl/Br) .

Biological Activity

Overview

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, including a thiazole ring and sulfonamide group, suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Structural Characteristics

The compound's structure can be summarized as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.

- Sulfonamide Group : Contributes to the compound's pharmacological properties.

- Methoxy Substituents : Enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 10.0 | Cell cycle arrest at G1 phase |

| A549 | 15.0 | Inhibition of mitochondrial function |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent for bacterial infections.

- Anticancer Activity Assessment : In vitro studies published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound against various tumor cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis, making it a candidate for further development as an anticancer drug.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, disrupting pH regulation in cancer cells.

- DNA Interaction : The thiazole ring can intercalate with DNA, leading to inhibition of replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.